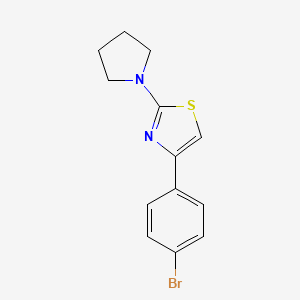
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bidentate ligand that forms stable complexes with a variety of metal ions, making it useful in analytical chemistry, biochemistry, and materials science. In
作用机制
DPA acts as a bidentate ligand, forming stable complexes with metal ions through the nitrogen atoms of the pyridine rings. The resulting metal-DPA complex can then interact with other molecules or ions, leading to a variety of biological and chemical effects.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DPA can inhibit the growth of cancer cells and induce apoptosis. DPA has also been shown to modulate the activity of enzymes involved in metal ion transport and metabolism. In vivo studies have demonstrated that DPA can reduce oxidative stress and inflammation in animal models of disease.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its high stability, solubility, and selectivity for metal ions. However, DPA also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for research on DPA. One area of interest is the development of new synthesis methods for DPA and its derivatives. Another area of interest is the use of DPA in the synthesis of new MOFs and coordination polymers with potential applications in catalysis, gas storage, and drug delivery. Finally, further research is needed to explore the potential therapeutic applications of DPA in the treatment of cancer, inflammation, and other diseases.
Conclusion
In conclusion, DPA is a versatile chemical compound with potential applications in various fields. Its ability to form stable complexes with metal ions has made it useful in analytical chemistry, biochemistry, and materials science. DPA has several advantages for lab experiments, including its high stability and selectivity for metal ions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of DPA involves the reaction of 3-pyridinecarboxylic acid with 2,6-pyridinedicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form DPA. The yield of DPA can be improved by using alternative synthesis methods such as the reaction of 3,6-dihydroxypyridazine with 3-pyridinecarboxylic acid.
科学研究应用
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent for the determination of metal ions in solution. DPA has also been used in biochemistry to study metal ion transport and metabolism in cells. In materials science, DPA is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
属性
IUPAC Name |
2-N,6-N-dipyridin-3-ylpyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(20-12-4-2-8-18-10-12)14-6-1-7-15(22-14)17(24)21-13-5-3-9-19-11-13/h1-11H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCOPNXWZMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5857617.png)
![2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5857618.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)



![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)





